molecular formula C12H16BrNO2 B1389823 2-Bromo-N-(3-butoxyphenyl)acetamide CAS No. 255909-03-6

2-Bromo-N-(3-butoxyphenyl)acetamide

Cat. No.: B1389823
CAS No.: 255909-03-6
M. Wt: 286.16 g/mol
InChI Key: OWXRQMNRPFSRKH-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-butoxyphenyl)acetamide is a chemical compound with the molecular formula C12H16BrNO2. It is a brominated derivative of acetamide, featuring a butoxyphenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3-butoxyphenyl)acetamide typically involves the reaction of 3-butoxyaniline with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3-butoxyphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of this compound oxide.

  • Reduction: The bromine atom can be reduced to form 2-amino-N-(3-butoxyphenyl)acetamide.

  • Substitution: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: 2-Amino-N-(3-butoxyphenyl)acetamide

  • Substitution: Various alkyl or aryl substituted derivatives

Scientific Research Applications

2-Bromo-N-(3-butoxyphenyl)acetamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of brominated compounds on biological systems.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-N-(3-butoxyphenyl)acetamide exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-N-(3-methoxyphenyl)acetamide

  • 2-Bromo-N-(3-ethoxyphenyl)acetamide

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Properties

IUPAC Name

2-bromo-N-(3-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-2-3-7-16-11-6-4-5-10(8-11)14-12(15)9-13/h4-6,8H,2-3,7,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXRQMNRPFSRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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